molecular formula C22H26N2O2 B2553598 N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide CAS No. 946220-53-7

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide

Cat. No.: B2553598
CAS No.: 946220-53-7
M. Wt: 350.462
InChI Key: IJKYHZLWOMEKFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core with a propyl group at the 1-position and a benzamide moiety at the 4-position. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the quinoline core, followed by functionalization at specific positions to introduce the propyl and benzamide groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a modulator of biological pathways, making it a candidate for studying cellular processes.

    Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, such as anti-inflammatory or antioxidant activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide
  • N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide

Uniqueness

Compared to similar compounds, N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Biological Activity

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide is a synthetic compound that exhibits a range of biological activities, particularly in the context of plant stress responses and potential therapeutic applications. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular characteristics of this compound are summarized in the following table:

Property Value
Molecular Weight 308.38 g/mol
Molecular Formula C19H20N2O2
LogP 3.568
LogD 3.5679
Polar Surface Area 38.96 Ų
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1

This compound primarily targets the PYR/PYL family of abscisic acid (ABA) receptors in plants. Its binding to these receptors mimics the action of ABA, leading to several physiological responses:

  • Inhibition of Seed Germination : The compound prevents premature germination under unfavorable conditions.
  • Drought Resistance : It promotes mechanisms that enhance plant tolerance to drought by reducing water loss through stomatal closure.
  • Stress Response Activation : The compound activates signaling pathways associated with abiotic stress responses.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

  • Plant Growth Regulation :
    • The compound enhances stress tolerance in plants by modulating ABA signaling pathways. This includes inhibiting type 2C phosphatases (PP2C), which are negative regulators of ABA signaling.
  • Pharmacological Potential :
    • Studies suggest that derivatives of tetrahydroquinoline compounds exhibit neuroprotective effects and may have applications in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier .
  • Antioxidant Activity :
    • This compound has been shown to influence antioxidant enzyme activities in plants exposed to oxidative stress . This suggests potential applications in enhancing plant resilience against environmental stressors.

Case Studies

Several studies have investigated the biological effects of related compounds and their mechanisms:

  • A study on 1-Oxo-tetrahydroisoquinolinones highlighted their diverse biological properties, reinforcing the significance of this chemical scaffold in drug discovery and development .
  • Research on synthetic derivatives indicated that modifications in the quinoline core could lead to enhanced biological activity and specificity towards certain receptors .

Properties

IUPAC Name

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-3-5-16-6-8-17(9-7-16)22(26)23-19-11-12-20-18(15-19)10-13-21(25)24(20)14-4-2/h6-9,11-12,15H,3-5,10,13-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKYHZLWOMEKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.